molecular formula C17H23NO3 B8148336 tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate

Cat. No.: B8148336
M. Wt: 289.4 g/mol
InChI Key: UTIHCTRYKUFLAC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate is an organic compound with the molecular formula C₁₇H₂₃NO₃. It is a white powder often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stability and reactivity allow it to participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate include:

  • tert-Butyl (4-oxocyclohexyl)carbamate
  • tert-Butyl (3-oxocyclohexyl)carbamate
  • tert-Butyl 3-oxocyclopentylcarbamate
  • (S)-tert-Butyl (3-oxocyclopentyl)carbamate
  • ®-tert-Butyl (3-oxocyclopentyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

IUPAC Name

tert-butyl N-[4-(4-oxocyclohexyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIHCTRYKUFLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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